Structural Differentiation: Dual Hydroxyl + N‑Oxide Modification vs. Mono‑Modified Analogs
The target compound (C₁₃H₁₃N₃O₂, MW 243.26) possesses both a hydroxyl substituent at position 2 and an N‑oxide at position 4 of the quinoxaline ring. Its closest structural analogs—Hydroxyvarenicline (C₁₃H₁₃N₃O, MW 227.26, the M3b metabolite) and Varenicline N‑oxide (C₁₃H₁₂N₃O, MW 226.26)—each carry only one of these modifications [1]. The +16 Da mass shift relative to Hydroxyvarenicline and the +17 Da shift relative to Varenicline N‑oxide provide immediate MS-based differentiation, while the distinct [M+H]⁺ ions at m/z 244.1 (target), 228.1 (Hydroxyvarenicline), and 227.1 (Varenicline N‑oxide) enable selective identification in triple‑quadrupole or Q‑TOF methods [2]. The presence of the N‑oxide also introduces a characteristic oxygen‑loss fragmentation (M‑16) that is absent in the non‑oxidized Hydroxyvarenicline, offering a second orthogonal level of specificity [3].
| Evidence Dimension | Molecular identity (exact mass, formula, and MS fragmentation) |
|---|---|
| Target Compound Data | C₁₃H₁₃N₃O₂, MW 243.26, [M+H]⁺ m/z 244.1, diagnostic M-16 fragment |
| Comparator Or Baseline | Hydroxyvarenicline (C₁₃H₁₃N₃O, MW 227.26, [M+H]⁺ m/z 228.1); Varenicline N-oxide (C₁₃H₁₂N₃O, MW 226.26, [M+H]⁺ m/z 227.1) |
| Quantified Difference | +16 Da vs. Hydroxyvarenicline; +17 Da vs. Varenicline N-oxide |
| Conditions | High-resolution mass spectrometry (HRMS) and LC‑MS/MS in positive electrospray ionization mode |
Why This Matters
The dual modification generates unique mass‑spectral signatures that are not replicated by any single‑modification impurity, making the compound an irreplaceable reference for unambiguous identification in compendial or stability‑indicating methods.
- [1] Veeprho. 2306217-11-6: 2-Hydroxy-4-Oxo-Varenicline. Product page, Veeprho.com, 2022. View Source
- [2] SynZeal. 2-Hydroxy-4-Oxo-Varenicline (SZ-V015066). Product technical datasheet, SynZeal.com, 2024. View Source
- [3] Obach, R.S. et al. Metabolism and disposition of varenicline, a selective α4β2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metab. Dispos. 34(1):121-130, 2006. DOI:10.1124/dmd.105.006767. View Source
